molecular formula C21H21N3O5S B3297876 N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide CAS No. 896324-23-5

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide

Cat. No.: B3297876
CAS No.: 896324-23-5
M. Wt: 427.5 g/mol
InChI Key: BTLNZJUKBPJHMY-UHFFFAOYSA-N
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Description

This compound is a diamide derivative featuring a furan-2-yl group, a 4-methylbenzenesulfonyl (tosyl) moiety, and a pyridin-3-ylmethyl substituent. Its structure combines sulfonamide and diamide functionalities, which are common in bioactive molecules targeting enzymes or receptors. While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs suggest applications in antimicrobial or anticancer research .

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-15-6-8-17(9-7-15)30(27,28)19(18-5-3-11-29-18)14-24-21(26)20(25)23-13-16-4-2-10-22-12-16/h2-12,19H,13-14H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLNZJUKBPJHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CN=CC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[(pyridin-3-yl)methyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyridine derivatives, followed by the introduction of the sulfonyl group and the formation of the ethanediamide linkage. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[(pyridin-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Sulfides and related compounds.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[(pyridin-3-yl)methyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N’-[(pyridin-3-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. The furan and pyridine rings can participate in π-π stacking interactions or hydrogen bonding, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between the target compound and analogs from the evidence:

Compound Name Key Functional Groups Molecular Formula Yield (%) Melting Point (°C) Synthetic Method Reference
Target: N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide Furan, tosyl, pyridin-3-ylmethyl, diamide Not reported Not reported Not reported Likely multi-step sulfonylation/amide coupling
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Tosyl, pyridine, aniline C₁₈H₁₇N₃O₂S Not reported Not reported Reaction of N2-phenylpyridine-2,3-diamine with tosyl chloride
2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide Pyridine, sulfamoyl, isoindolinone C₂₄H₂₃N₅O₅S 83 Not reported Amide coupling and sulfamoylation
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Chromene, pyrazolopyrimidine, tosyl C₃₀H₂₃F₂N₇O₃S 28 175–178 Suzuki coupling and sulfonylation
N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide Tosyl, dual azide groups C₁₂H₁₅N₇O₂S High yield Not reported Tosyl group substitution with NaN₃

Key Findings from Comparison

Sulfonamide Functionality : The target compound shares the 4-methylbenzenesulfonyl group with multiple analogs (e.g., ). This group is often introduced via sulfonyl chloride reactions and enhances solubility and target binding .

Heterocyclic Moieties : The pyridin-3-ylmethyl group in the target compound is distinct from pyridin-2-yl derivatives in and . Pyridine rings improve metabolic stability and bioavailability .

Synthetic Complexity : The target compound likely requires multi-step synthesis involving tosyl group introduction (as in ), followed by diamide coupling. demonstrates similar complexity in chromene-sulfonamide hybrids .

Thermal Stability : The absence of melting point data for the target contrasts with ’s compound (175–178°C), suggesting the target may require characterization for thermal robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide
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N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-N'-[(pyridin-3-yl)methyl]ethanediamide

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